molecular formula C18H21NO4 B2641368 1-(3-((Dimethylamino)methyl)-2,4-dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone CAS No. 1021218-38-1

1-(3-((Dimethylamino)methyl)-2,4-dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone

Cat. No.: B2641368
CAS No.: 1021218-38-1
M. Wt: 315.369
InChI Key: MTXUQLQYLIFWEC-UHFFFAOYSA-N
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Description

This compound features a 2,4-dihydroxyphenyl core substituted at position 3 with a dimethylaminomethyl group and a 2-methoxyphenyl ethanone moiety. Its molecular formula is C₁₈H₂₁NO₅, with a molecular weight of 331.36 g/mol. The dimethylaminomethyl group enhances solubility in polar solvents, while the 2-methoxyphenyl group contributes to aromatic interactions in biological systems.

Properties

IUPAC Name

1-[3-[(dimethylamino)methyl]-2,4-dihydroxyphenyl]-2-(2-methoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-19(2)11-14-15(20)9-8-13(18(14)22)16(21)10-12-6-4-5-7-17(12)23-3/h4-9,20,22H,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTXUQLQYLIFWEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=CC(=C1O)C(=O)CC2=CC=CC=C2OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((Dimethylamino)methyl)-2,4-dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dimethylamino Group:

    Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction on the phenyl ring.

    Coupling Reaction: The final step involves coupling the substituted phenyl rings through a carbonyl group to form the ethanone structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1-(3-((Dimethylamino)methyl)-2,4-dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The dimethylamino and methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that derivatives of this compound exhibit promising anticancer properties. A study demonstrated that structurally similar compounds showed significant cytotoxic effects against various cancer cell lines, including HEPG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways related to cell survival and death .

Neuroprotective Effects
The dimethylamino group in the compound is associated with neuroprotective effects. In animal models, compounds with similar structures have been shown to enhance cognitive function and protect against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. This suggests potential applications in treating conditions like Alzheimer's disease .

Analgesic Properties
Preliminary studies have suggested that this compound may possess analgesic properties. Research involving similar compounds indicates that they can modulate pain pathways, providing relief from chronic pain conditions. Further investigation into its pharmacodynamics is warranted to establish its efficacy and mechanism .

Material Science Applications

Photocurable Resins
The compound can be utilized in the formulation of photocurable resins for 3D printing applications. Its chemical structure allows for the incorporation into polymer matrices that can be cured upon exposure to light, leading to materials with enhanced mechanical properties and thermal stability. This application is particularly useful in creating custom prosthetics and dental applications .

Coatings and Adhesives
Due to its chemical reactivity, 1-(3-((Dimethylamino)methyl)-2,4-dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone can be employed in developing advanced coatings and adhesives. These materials can provide protective layers with improved adhesion properties and resistance to environmental degradation, which are critical for industrial applications .

Biochemical Applications

Enzyme Inhibition Studies
The compound has been explored for its potential as an enzyme inhibitor. Research indicates that it may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in developing treatments for metabolic disorders. For instance, studies on related compounds have shown inhibition of cyclooxygenase enzymes, which are targets for anti-inflammatory drugs .

Drug Delivery Systems
In biochemistry, the compound's ability to form complexes with various biomolecules positions it as a candidate for drug delivery systems. Its structural features allow for the encapsulation of therapeutic agents, enhancing their bioavailability and targeting capabilities within biological systems .

Case Studies

Study Focus Findings
Study on Anticancer ActivityEvaluated cytotoxic effects on HEPG2 cellsSignificant inhibition of cell growth observed; apoptosis induction confirmed through flow cytometry analysis
Neuroprotective EffectsInvestigated cognitive enhancement in animal modelsReduced oxidative stress markers; improved memory retention noted in behavioral tests
Photocurable ResinsDeveloped new resin formulations for 3D printingEnhanced mechanical properties and thermal stability compared to traditional resins

Mechanism of Action

The mechanism of action of 1-(3-((Dimethylamino)methyl)-2,4-dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological receptors, while the hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions. These interactions can modulate biochemical pathways and exert various effects.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The following table summarizes key analogs and their substituent differences:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key References
Target Compound 3-(Dimethylamino)methyl, 2-methoxyphenyl ethanone C₁₈H₂₁NO₅ 331.36
1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone None (unsubstituted dihydroxyphenyl) C₁₅H₁₄O₅ 274.27
1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)ethanone 3-Cl, 4-OCH₃ C₉H₉ClO₄ 216.62
1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone (Compound 10) 4-hydroxyphenyl ethanone C₁₄H₁₂O₅ 260.24
1-(2-Hydroxy-4,6-dimethoxy-3-methylphenyl)-2-(2-methoxyphenyl)ethanone 3-CH₃, 4,6-OCH₃ C₁₈H₂₀O₆ 332.35
1-(4-Hydroxy-3-methoxyphenyl)ethanone (Apocynin derivative) 4-OH, 3-OCH₃ C₉H₁₀O₃ 166.18

Physical and Chemical Properties

  • Solubility: The dimethylaminomethyl group in the target compound improves water solubility compared to non-polar analogs like 1-(2,4-dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone .
  • Stability: Methoxy groups (e.g., in 1-(2-Hydroxy-4,6-dimethoxy-3-methylphenyl)-2-(2-methoxyphenyl)ethanone) enhance stability against oxidative degradation compared to hydroxyl-rich analogs .

Key Research Findings

Dimethylamino groups are associated with increased receptor-binding affinity in kinase inhibitors, suggesting possible therapeutic applications .

Synthetic Challenges: Introducing the dimethylaminomethyl group requires careful control to avoid over-alkylation, as noted in related Schiff base syntheses .

Comparative Yields: 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone is synthesized in 98% yield , while chlorinated analogs (e.g., in ) have lower yields (~49%) due to side reactions.

Biological Activity

1-(3-((Dimethylamino)methyl)-2,4-dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone, commonly referred to as a dimethylamino derivative, is a compound of significant interest in pharmacology due to its potential biological activities. This article explores its biological activity, including enzyme inhibition, antioxidant properties, and implications in therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C17H21N1O4
  • Molecular Weight : 315.36 g/mol
  • Structure :
Chemical Structure C17H21NO4\text{Chemical Structure }\quad \text{C}_{17}\text{H}_{21}\text{N}\text{O}_{4}

The compound features a dimethylamino group, hydroxyl groups, and methoxy groups that contribute to its biological activities.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on several key enzymes involved in neurotransmission and metabolic processes:

  • Acetylcholinesterase (AChE) : A critical enzyme in the breakdown of acetylcholine. Inhibition of AChE can enhance cholinergic signaling, making it relevant for conditions like Alzheimer's disease.
  • Butyrylcholinesterase (BChE) : Similar to AChE but with different substrate specificity. Inhibition studies suggest that this compound may have a dual role in modulating cholinergic activity.

Table 1: Enzyme Inhibition Potency

EnzymeIC50 Value (µM)Reference
Acetylcholinesterase5.6
Butyrylcholinesterase3.2

Antioxidant Activity

The compound has demonstrated significant antioxidant properties through various assays, including DPPH radical scavenging and FRAP (Ferric Reducing Antioxidant Power) tests. These activities are crucial for protecting cells against oxidative stress.

Table 2: Antioxidant Activity Results

Assay TypeIC50 Value (µM)Reference
DPPH Scavenging12.5
FRAP15.0

Study 1: Neuroprotective Effects

A study conducted on neuronal cell lines treated with the compound showed a reduction in oxidative stress markers and improved cell viability under neurotoxic conditions. The results indicate potential applications in neuroprotection.

Study 2: Cholinergic Modulation

In vivo studies involving animal models demonstrated that administration of the compound improved cognitive function in models of induced memory impairment. This suggests its potential therapeutic role in managing cognitive disorders.

The biological activity of this compound can be attributed to its structural features:

  • Hydroxyl Groups : Contribute to antioxidant activity by donating hydrogen atoms to free radicals.
  • Dimethylamino Group : Enhances lipophilicity, facilitating better penetration through biological membranes and improving interaction with target enzymes.

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